molecular formula C8H11NO B1582779 5-Ethyl-2-methylpyridine 1-oxide CAS No. 768-44-5

5-Ethyl-2-methylpyridine 1-oxide

Cat. No. B1582779
Key on ui cas rn: 768-44-5
M. Wt: 137.18 g/mol
InChI Key: NUDXKJOCNHFUEZ-UHFFFAOYSA-N
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Patent
US07005440B1

Procedure details

To a solution of 5-ethyl-2-methyl-pyridine-1-oxide (427 mg, 3.11 mmol, example 45c) in CH2Cl2 (2 mL) is added a solution (0.2 mL) of phosphorous (v) trichloride oxide (327 μL) in CH2Cl2 (2 mL). Added simultaneously the remaining phosphorous (v) trichloride oxide solution and a solution of triethylamine (488 μL) in CH2Cl2 (2 mL) at such a rate as to maintain a reflux. After the addition is complete, let reaction mixture cool to 20° C. and diluted with EtOAc. The organic layer is washed with sat. NaHCO3 soln., brine, dried over MgSO4 and concentrated. The residue is purified by flash chromatography (silica, 10% ethyl acetate in dichloromethane) to provide the title compound. MS (ESI) 156 (M+H)+.
Quantity
427 mg
Type
reactant
Reaction Step One
[Compound]
Name
phosphorous (v) trichloride oxide
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphorous (v) trichloride oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
488 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:10])=[N+:7]([O-])[CH:8]=1)[CH3:2].C(N(CC)CC)C.C(Cl)[Cl:19]>CCOC(C)=O>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:10][Cl:19])=[N:7][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
427 mg
Type
reactant
Smiles
C(C)C=1C=CC(=[N+](C1)[O-])C
Name
phosphorous (v) trichloride oxide
Quantity
0.2 mL
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
phosphorous (v) trichloride oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
488 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
reaction mixture
WASH
Type
WASH
Details
The organic layer is washed with sat. NaHCO3 soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
, brine, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (silica, 10% ethyl acetate in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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